2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Description

Systematic Nomenclature and Synonym Recognition

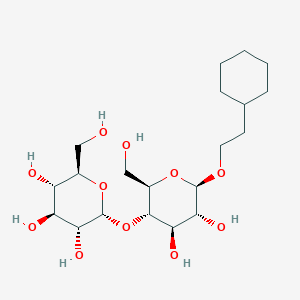

2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is systematically named according to IUPAC guidelines as (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This nomenclature reflects its stereochemical configuration, glycosidic linkages, and substituent positions.

The compound is widely recognized by its trivial name Cymal-2 , a designation derived from its structural relationship to maltoside-based detergents. Additional synonyms include:

- 2-Cyclohexylethyl β-D-maltoside

- 4-O-α-D-Glucopyranosyl-2-cyclohexylethyl-β-D-glucopyranoside

- 2-(Cyclohexyl)ethyl maltoside.

Its CAS registry number (260804-65-7 ) and PubChem CID (9547906 ) are critical identifiers for database searches.

Molecular Architecture: Cyclohexylethyl Substituent and Glycosidic Linkage Analysis

The molecular formula C₁₉H₃₆O₁₁ (MW: 452.49 g/mol) comprises two primary structural domains:

- Cyclohexylethyl hydrophobic tail : A cyclohexane ring linked to an ethyl group via an ether bond. This moiety enhances amphiphilicity, critical for membrane protein solubilization.

- Maltose headgroup : A disaccharide unit where α-D-glucopyranosyl is β-1,4-linked to D-glucopyranoside. The glycosidic linkage adopts a chair conformation (⁴C₁ for glucose units), stabilized by hydrogen bonding between O3′ and O5.

Key structural features include:

- Stereochemistry : The α-configuration at the C1 of the glucopyranosyl donor and β-configuration at the anomeric carbon of the glucopyranoside acceptor.

- Hydrogen-bonding network : Hydroxyl groups at C2, C3, C4, and C6 participate in intra- and intermolecular interactions, influencing solubility and micelle formation.

The SMILES string OC[C@H]1OC@HC@HC@@H[C@@H]1O and InChI key RHXPDNGQJSXOMW-OIIXUNCGSA-N encode this architecture.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for Cymal-2 remains limited, studies on homologous maltosides (e.g., Cymal-5) provide insights. These detergents typically crystallize in monoclinic or orthorhombic systems, with unit cell parameters approximating a = 58.8 Å, b = 88.4 Å, c = 132.6 Å. The cyclohexyl group adopts a chair conformation , while the maltose headgroup forms a helical twist stabilized by O3′–O5 hydrogen bonds.

Molecular dynamics simulations reveal:

- Micellar aggregation : The cyclohexylethyl tail orients radially outward, creating a hydrophobic core with a radius of ~18 Å.

- Solvent accessibility : Hydroxyl groups on the maltose headgroup remain hydrated, contributing to a hydrophilic-lipophilic balance (HLB) of ~13.5.

Comparative Structural Analysis with Maltoside-Class Amphiphiles

Cymal-2 belongs to the Cymal series of cycloalkyl maltosides, distinguished by their cyclohexylalkyl tails. Structural comparisons highlight:

Key differences:

- Tail length and CMC : Shorter alkyl chains (e.g., Cymal-2’s ethyl) increase CMC due to reduced hydrophobicity, whereas longer chains (e.g., Cymal-5’s pentyl) enhance membrane penetration.

- Cyclohexyl vs. linear alkyl : The rigid cyclohexyl group in Cymal-2 reduces micelle polydispersity compared to DDM’s flexible tail.

- Glycosidic linkage stability : The β-1,4 linkage in Cymal-2 resists enzymatic cleavage better than α-linked surfactants.

These structural nuances dictate their roles in biochemistry: Cymal-2’s high CMC suits transient protein stabilization, while Cymal-5’s lower CMC facilitates long-term crystallization.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXPDNGQJSXOMW-OIIXUNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429518 | |

| Record name | Cymal-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260804-65-7 | |

| Record name | Cymal-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Glycosyl Donor

- The glucopyranosyl donor is often prepared by peracetylation of glucose to protect hydroxyl groups.

- The anomeric position is activated, for example, by conversion to a trichloroacetimidate or bromide derivative, which serves as a reactive electrophile in glycosylation.

- This activation enhances the donor’s reactivity toward nucleophilic attack by the acceptor alcohol.

Preparation of Glycosyl Acceptor

- The acceptor is 2-cyclohexylethanol or a related compound bearing a free hydroxyl group at the terminal position.

- It is purified and dried to prevent side reactions and ensure high coupling efficiency.

Glycosylation Reaction

- The glycosyl donor and acceptor are combined in an anhydrous solvent such as dichloromethane or acetonitrile.

- A catalyst or promoter such as trimethylsilyl triflate (TMSOTf) or silver triflate (AgOTf) is added to initiate the reaction.

- The reaction temperature is controlled (often 0 °C to room temperature) to optimize yield and stereoselectivity.

- The reaction proceeds with the nucleophilic attack of the acceptor’s hydroxyl group on the activated anomeric carbon of the donor, forming the glycosidic bond.

Deprotection and Purification

- After glycosylation, acetyl protecting groups are removed by mild base treatment (e.g., sodium methoxide in methanol).

- The crude product is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC.

- Final product isolation yields 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside as a white powder with high purity (>95%).

Analytical Characterization Supporting Preparation

- NMR Spectroscopy (1H and 13C) confirms the stereochemistry of the glycosidic linkages.

- Mass Spectrometry verifies the molecular weight of 452.5 g/mol.

- HPLC or TLC monitors reaction progress and purity.

- Optical Rotation measurements confirm the stereochemical configuration.

- The compound is moisture sensitive and stored under inert atmosphere or at low temperature (-20 °C) for stability.

Summary Table of Preparation Parameters

| Step | Description | Conditions / Reagents | Outcome / Notes |

|---|---|---|---|

| Glycosyl Donor Synthesis | Peracetylation of glucose; activation at anomeric C | Acetic anhydride, pyridine; trichloroacetimidate formation | Protected, activated glucose donor |

| Glycosyl Acceptor Prep | Purification of 2-cyclohexylethanol | Drying, purification | Ready nucleophile for glycosylation |

| Glycosylation | Coupling reaction | TMSOTf or AgOTf catalyst; DCM solvent; 0 °C to RT | Formation of glycosidic bond with stereocontrol |

| Deprotection | Removal of acetyl groups | Sodium methoxide in methanol | Free hydroxyl groups restored |

| Purification | Chromatography (silica gel, HPLC) | Appropriate solvent systems | Pure white powder product (>95% purity) |

| Storage | Stability maintenance | Store under argon or at -20 °C | Moisture sensitive |

Research Findings and Notes

- The stereoselective glycosylation ensures the formation of α-D-glucopyranosyl linkage at the 4-O position and β-D-glucopyranosyl linkage at the anomeric center, crucial for biological activity and physicochemical properties.

- The compound’s amphiphilic nature (hydrophilic sugar moieties and hydrophobic cyclohexylethyl group) makes it valuable in biochemical research, especially in membrane protein studies and glycomimetic drug design.

- The preparation method is adaptable for scale-up with careful control of moisture and temperature to maintain high yield and purity.

This comprehensive synthesis method for 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is well-established in carbohydrate chemistry, utilizing classical glycosylation strategies with modern catalysts and purification techniques to achieve a high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has indicated that 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated its efficacy in scavenging free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in cells.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves modulation of signaling pathways that lead to inflammation, providing insights into its therapeutic potential for conditions like arthritis and other inflammatory diseases.

Biochemistry

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption.

Glycosylation Studies

As a glycoside, 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside serves as a model compound for studying glycosylation processes. Its structure allows researchers to explore how glycosylation affects the pharmacokinetics and bioavailability of drugs.

Food Science

Flavor Enhancer

Due to its sweet taste profile, this compound is being explored as a natural sweetener or flavor enhancer in food products. Its safety and efficacy in enhancing flavor without significant caloric contribution make it an attractive alternative to synthetic sweeteners.

Preservation Properties

Studies suggest that this glycoside may have antimicrobial properties, which could be harnessed for food preservation. Its ability to inhibit microbial growth could extend the shelf life of various food products.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of Cymal-2 involved testing its ability to reduce oxidative stress in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) when treated with varying concentrations of the compound, supporting its potential use in antioxidant formulations.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this glycoside on macrophage cells. The study found that treatment with Cymal-2 led to decreased levels of TNF-alpha and IL-6, demonstrating its role in modulating inflammatory responses.

Case Study 3: Glycosylation Research

In an investigation into the glycosylation patterns of various compounds, Cymal-2 was utilized as a standard reference. The findings provided insights into how different glycosides affect the stability and efficacy of therapeutic agents, paving the way for improved drug design strategies.

Mechanism of Action

The mechanism of action of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexylethoxy moiety may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexylethanol: A simpler compound with similar structural features but fewer hydroxyl groups.

Cyclohexylmethoxy: Another related compound with a cyclohexyl group attached to a methoxy moiety.

Uniqueness

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its multiple hydroxyl groups and complex structure, which confer distinct chemical and biological properties

Biological Activity

Chemical Identity

2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS Number: 260804-65-7) is a glycoside compound with the molecular formula and a molecular weight of approximately 452.497 g/mol. It features a cyclohexylethyl group attached to a glucopyranosyl moiety, which is known for its potential biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that glycosides, including 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study conducted on various glycosides demonstrated that those with glucopyranosyl units showed enhanced radical scavenging activity, contributing to their potential protective effects against cellular damage .

Anti-inflammatory Properties

Glycosides have been associated with anti-inflammatory effects. In vitro studies have suggested that compounds similar to 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside can inhibit the production of pro-inflammatory cytokines. This inhibition can help in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Glycosides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Case Studies

-

Antioxidant Efficacy in Diabetic Models

A case study examined the effects of glycosides on diabetic rats, where treatment with compounds similar to 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside resulted in reduced oxidative stress markers and improved glucose metabolism. The study highlighted the potential of such compounds in managing diabetes through their antioxidant mechanisms . -

Anti-inflammatory Effects in Cell Cultures

In a controlled laboratory setting, researchers treated human cell lines with this glycoside and observed a significant decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising application for managing inflammatory diseases .

Mechanistic Insights

The biological activities of 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside can be attributed to its structural characteristics that facilitate interactions with biological macromolecules:

- Radical Scavenging : The hydroxyl groups present in the glucopyranosyl moieties are critical for donating electrons to free radicals, thereby neutralizing them.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and apoptosis due to its interaction with cellular receptors .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Radical scavenging via hydroxyl groups |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Variable | Disruption of bacterial membranes |

Q & A

Q. How can 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside be synthesized and characterized for structural confirmation?

- Methodological Answer : Synthesis typically involves regioselective glycosylation using protecting group strategies. For example, cyclohexylmethyl groups are introduced via etherification, followed by enzymatic or chemical glycosylation with activated α-D-glucopyranosyl donors (e.g., trichloroacetimidates) . Characterization employs NMR (¹H, ¹³C, HSQC) to confirm glycosidic linkages and cyclohexyl group placement. Mass spectrometry (MS) and HPLC (with evaporative light scattering detection) validate purity (>95%) and molecular weight .

Q. What analytical techniques are optimal for assessing the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation assays (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV to monitor degradation products. Buffered solutions (pH 1–9) are incubated at 37°C, with aliquots analyzed via LC-MS/MS to identify hydrolyzed byproducts (e.g., free glucose or cyclohexylethanol) .

Q. How can researchers verify the compound's role as a substrate for glycosidases like α-glucosidase?

- Methodological Answer : Enzyme kinetics are measured using continuous spectrophotometric assays . The compound (0.1–10 mM) is incubated with purified α-glucosidase in phosphate buffer (pH 6.8). Hydrolysis rates are quantified by monitoring 4-nitrophenol release at 405 nm (if using chromogenic derivatives) or via HPAEC-PAD for glucose detection .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., tumor suppression vs. apoptosis modulation)?

- Methodological Answer : Discrepancies arise from cell-type-specific responses or impurity artifacts. Orthogonal assays (e.g., Annexin V/PI staining for apoptosis, MTT for cytotoxicity) should be performed in parallel. Dose-response curves (0.1–100 μM) and kinetic studies (24–72 hr) clarify context-dependent effects. Validate purity via 2D-NMR to exclude confounding contaminants .

Q. How can the compound's interaction with membrane receptors (e.g., G-protein-coupled receptors) be mechanistically studied?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to immobilized receptors. For functional studies, employ BRET/FRET biosensors in HEK293 cells transfected with receptor constructs. Competitive binding assays with fluorescent ligands (e.g., BODIPY-conjugated) quantify displacement .

Q. What approaches optimize the compound's use in probing carbohydrate-protein interactions in glycobiology?

- Methodological Answer : Synthesize biotinylated or fluorescent derivatives (e.g., FITC-labeled) for microarray screening against lectin libraries. X-ray crystallography or cryo-EM of the compound bound to target proteins (e.g., galectins) reveals binding modes. Förster resonance energy transfer (FRET) assays with labeled glycans validate specificity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting kinetic data (e.g., non-Michaelis-Menten behavior) in enzyme inhibition studies?

- Methodological Answer : Atypical kinetics may indicate allosteric modulation or substrate inhibition. Fit data to Hill equation or two-site binding models (GraphPad Prism). Compare IC50 values under varied substrate concentrations. Molecular docking (AutoDock Vina) predicts binding poses to distinguish competitive vs. non-competitive inhibition .

Q. What statistical methods are appropriate for validating reproducibility in cell-based assays?

- Methodological Answer : Use Grubbs' test to exclude outliers in triplicate experiments. ANOVA with Tukey’s post-hoc test compares treatment groups. For high-content imaging (e.g., apoptosis assays), apply Z’-factor analysis to confirm assay robustness (Z’ > 0.5) .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.